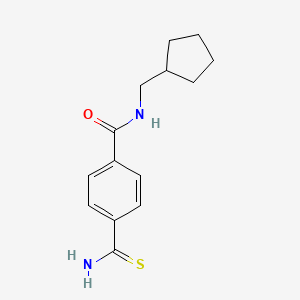
4-carbamothioyl-N-(cyclopentylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-carbamothioyl-N-(cyclopentylmethyl)benzamide is a chemical compound with the molecular formula C14H18N2OS and a molecular weight of 262.37 g/mol . This compound is part of the benzamide derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-carbamothioyl-N-(cyclopentylmethyl)benzamide typically involves the reaction of benzoyl isothiocyanate with cyclopentylmethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
4-carbamothioyl-N-(cyclopentylmethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-carbamothioyl-N-(cyclopentylmethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-carbamothioyl-N-(cyclopentylmethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of bacteria by interfering with essential enzymes and proteins . In industrial applications, it acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective layer that prevents further corrosion .
Comparison with Similar Compounds
4-carbamothioyl-N-(cyclopentylmethyl)benzamide can be compared with other benzamide derivatives such as:
N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide: This compound is used in the synthesis of platinum complexes and exhibits antimicrobial activity.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Known for its binding interactions with specific proteins, this compound is studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity .
Properties
Molecular Formula |
C14H18N2OS |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
4-carbamothioyl-N-(cyclopentylmethyl)benzamide |
InChI |
InChI=1S/C14H18N2OS/c15-13(18)11-5-7-12(8-6-11)14(17)16-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H2,15,18)(H,16,17) |
InChI Key |
QDKIEZDFBWLDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















